molecular formula C14H16N2O B2389469 N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide CAS No. 2411237-93-7

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide

Cat. No. B2389469
CAS RN: 2411237-93-7
M. Wt: 228.295
InChI Key: ZDQMQHWCXBZWOH-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In

Scientific Research Applications

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of epilepsy, multiple sclerosis, and other neurological disorders. Additionally, this compound has been investigated for its potential as a treatment for addiction and withdrawal symptoms.

Mechanism of Action

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity and activates them, leading to the downstream effects of the compound. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. Activation of CB1 receptors leads to the analgesic and psychoactive effects of this compound, while activation of CB2 receptors leads to the anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, with studies showing that it is more effective than morphine in certain pain models. This compound has also been shown to have anti-inflammatory effects, with studies showing that it can reduce inflammation in models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to have neuroprotective effects, with studies showing that it can protect against neuronal damage in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. Additionally, this compound has a well-established synthesis method and is readily available for research purposes. However, there are also limitations to the use of this compound in lab experiments. It is a highly potent compound, and care must be taken to ensure that appropriate safety measures are in place. Additionally, the effects of this compound can be complex and difficult to interpret, particularly in vivo.

Future Directions

There are several future directions for research on N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide. One area of interest is the potential use of this compound in the treatment of addiction and withdrawal symptoms. Another area of interest is the development of more selective agonists of the cannabinoid receptors, which could lead to more targeted therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of different disease states.

Synthesis Methods

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide is synthesized from the reaction of 4-cyanobenzyl chloride with 2-methylpropylamine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification by column chromatography. The synthesis method of this compound has been well-established, and the compound is readily available for research purposes.

properties

IUPAC Name

N-(4-cyanophenyl)-N-(2-methylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-4-14(17)16(10-11(2)3)13-7-5-12(9-15)6-8-13/h4-8,11H,1,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQMQHWCXBZWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC=C(C=C1)C#N)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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